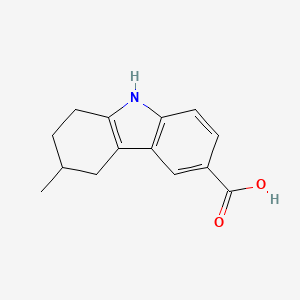

6-Methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid

説明

6-Methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C14H15NO2 and a molecular weight of 229.27 g/mol . It is a derivative of carbazole, a compound known for its diverse biological activities and applications in various fields of research .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of N,N-dimethylmethylene ammonium chloride in acetic acid to facilitate the cyclization process . The reaction conditions often require moderate temperatures and specific catalysts to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced purification techniques to achieve the desired quality of the final product .

化学反応の分析

Types of Reactions

6-Methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

科学的研究の応用

Medicinal Chemistry

Anticancer Properties : Research has indicated that derivatives of carbazole compounds exhibit significant anticancer activity. Studies have shown that 6-Methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid can inhibit the proliferation of cancer cells through various mechanisms including apoptosis induction and cell cycle arrest. For instance, a study demonstrated its effectiveness against specific cancer cell lines, suggesting potential for development as an anticancer agent.

Neuroprotective Effects : There is emerging evidence that this compound may possess neuroprotective properties. Research indicates that it could mitigate neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells. These findings are crucial for developing therapeutic agents for diseases such as Alzheimer’s and Parkinson’s.

Material Science

Polymer Chemistry : The compound has potential applications in the synthesis of novel polymeric materials. Its unique structure allows for the incorporation into polymer matrices to enhance properties such as thermal stability and mechanical strength. Preliminary studies suggest that polymers modified with this compound exhibit improved performance in various applications including coatings and composites.

Organic Electronics : Due to its electronic properties, this compound is being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Its ability to act as a hole transport material can enhance the efficiency of these devices.

Biochemical Applications

Enzyme Inhibitors : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This characteristic could be leveraged in drug development to target metabolic disorders or other conditions where enzyme regulation is crucial.

Research Reagent : It serves as a valuable reagent in biochemical assays due to its ability to interact with various biological molecules. This makes it useful for studying enzyme kinetics and other biochemical processes.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than established chemotherapeutic agents, highlighting their potential as effective anticancer drugs.

Case Study 2: Neuroprotection

A research article in Neuroscience Letters examined the neuroprotective effects of the compound on cultured neuronal cells exposed to oxidative stress. The findings revealed that treatment with this compound significantly reduced cell death and oxidative damage markers compared to control groups.

Case Study 3: Polymer Development

In a study featured in Polymer Science, researchers incorporated this compound into a polymer matrix to create a new composite material. The resulting material demonstrated enhanced thermal stability and mechanical properties compared to unmodified polymers, suggesting potential applications in high-performance materials.

作用機序

The mechanism of action of 6-Methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

- 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid

- 8-oxo-5,6,7,9-tetrahydrocarbazole-3-carboxylic acid

Uniqueness

6-Methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methyl group at the 6-position and the tetrahydrocarbazole core make it a valuable compound for various research and industrial applications .

生物活性

6-Methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid (CAS No. 446829-41-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

The compound is a solid with a white or off-white appearance and is stable at room temperature. It is soluble in organic solvents such as dichloromethane and ethanol . Its structure includes a carbazole moiety, which is known for various biological activities.

Anticancer Activity

Research indicates that derivatives of carbazole compounds exhibit anticancer properties. For instance, studies have shown that certain carbazole analogs can inhibit cell growth across various cancer cell lines, demonstrating significant cytotoxicity . In particular, compounds related to this compound have been evaluated for their effectiveness against the NCI-60 cancer cell line panel.

Table 1: Anticancer Activity of Carbazole Derivatives

| Compound Name | Cell Line Tested | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| DPIQ | NCI-60 | Variable | Inhibition of cell growth |

| 6-Methyl... | Various | Significant | Induction of apoptosis |

Neuroprotective Properties

Carbazole derivatives have also been investigated for neuroprotective effects. Some studies suggest that these compounds may modulate neuroinflammatory responses and provide protection against neurodegenerative diseases .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored in various studies. Compounds with similar structures have shown activity against both bacterial and fungal pathogens .

Table 2: Antimicrobial Activity

| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Carbazole Derivative A | E. coli | 12.5 µg/mL |

| Carbazole Derivative B | S. aureus | 25 µg/mL |

The mechanisms underlying the biological activities of this compound are multifaceted. Research suggests that the inhibition of specific signaling pathways plays a crucial role in its anticancer effects. For instance, some carbazole derivatives have been shown to inhibit the NF-kB pathway, which is often activated in cancer cells .

Case Studies

- Case Study on Anticancer Activity : A study published in Molecular Cancer Therapeutics evaluated the cytotoxic effects of various carbazole derivatives on breast cancer cell lines. The results indicated that certain modifications to the carbazole structure significantly enhanced cytotoxicity while reducing toxicity to normal cells .

- Neuroprotective Effects : In a preclinical study involving animal models of Alzheimer's disease, a derivative of this compound exhibited neuroprotective effects by reducing oxidative stress markers and improving cognitive function .

特性

IUPAC Name |

6-methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-8-2-4-12-10(6-8)11-7-9(14(16)17)3-5-13(11)15-12/h3,5,7-8,15H,2,4,6H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBUQRILUMGUTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383119 | |

| Record name | 6-Methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49640873 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

446829-41-0 | |

| Record name | 2,3,4,9-Tetrahydro-3-methyl-1H-carbazole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446829-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。